1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12FNO2S and a molecular weight of 217.26 g/mol . This compound is characterized by the presence of a fluoro group and a methanesulfonyl group attached to a phenyl ring, along with an ethanamine moiety. It is used primarily in research and development settings.
Vorbereitungsmethoden
The synthesis of 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one, which is then converted to the amine form through reductive amination . The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-amine involves its interaction with specific molecular targets. The fluoro and methanesulfonyl groups play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-amine can be compared with similar compounds such as:
1-(3-Fluoro-4-methylphenyl)ethan-1-amine: Lacks the methanesulfonyl group, which may result in different chemical and biological properties.
1-(3-Chloro-4-methanesulfonylphenyl)ethan-1-amine: The chloro group may alter the compound’s reactivity and interaction with biological targets.
1-(3-Fluoro-4-methanesulfonylphenyl)propan-1-amine: The additional carbon in the alkyl chain may affect its pharmacokinetics and dynamics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
1354951-90-8 |
---|---|
Molekularformel |
C9H12FNO2S |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
1-(3-fluoro-4-methylsulfonylphenyl)ethanamine |
InChI |
InChI=1S/C9H12FNO2S/c1-6(11)7-3-4-9(8(10)5-7)14(2,12)13/h3-6H,11H2,1-2H3 |
InChI-Schlüssel |
YJKUDHLKUJJLEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)S(=O)(=O)C)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.